An In-depth Technical Guide to (S)-1-(2-Methoxyphenyl)ethanol: Properties, Synthesis, and Applications
An In-depth Technical Guide to (S)-1-(2-Methoxyphenyl)ethanol: Properties, Synthesis, and Applications
Abstract
(S)-1-(2-Methoxyphenyl)ethanol is a valuable chiral secondary alcohol that serves as a critical intermediate and building block in the synthesis of fine chemicals and pharmacologically active molecules. Its specific stereochemistry and the electronic influence of the ortho-methoxy group make it a subject of significant interest for drug development professionals and organic chemists. This guide provides a comprehensive overview of its core chemical and physical properties, details validated methods for its stereoselective synthesis, outlines its key applications in asymmetric synthesis, and presents a detailed experimental protocol for its preparation and analysis.
Introduction: The Significance of Chiral Aryl Alcohols
Enantiomerically pure compounds are fundamental to the modern pharmaceutical industry. The physiological activity of a drug is often intrinsically linked to a single enantiomer, making the synthesis of enantiopure active pharmaceutical ingredients (APIs) a critical objective for developing safer, more effective medications.[1] Chiral secondary alcohols, in particular, are crucial intermediates in the synthesis of a vast array of products, from pharmaceuticals and agrochemicals to liquid crystals.[1][2]
(S)-1-(2-Methoxyphenyl)ethanol belongs to this vital class of molecules. It is a chiral secondary alcohol whose utility is defined by the stereocenter at the carbinol carbon and the presence of a methoxy group at the ortho position of the phenyl ring. This structural arrangement influences its reactivity and makes it a sought-after building block for more complex molecular architectures.[1] The primary route to this and similar chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone, a method favored for its high potential for enantiomeric excess (e.e.).[3]
Physicochemical and Spectroscopic Properties
The precise characterization of a chemical entity is foundational to its application in research and development. The properties of (S)-1-(2-Methoxyphenyl)ethanol are well-documented across various chemical databases and supplier specifications.
Core Chemical Properties
A summary of the key physicochemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 108100-06-7 | [1][4][5] |
| Molecular Formula | C₉H₁₂O₂ | [1][4][5] |
| Molecular Weight | 152.19 g/mol | [1][4][5] |
| Appearance | Colorless oil / clear liquid | [1][6] |
| Boiling Point | 133-135 °C (at 10 mmHg)[6]; 124-126 °C (at 17 mmHg)[1] | [1][6] |
| Density | 1.076 g/mL at 25 °C | [6] |
| Refractive Index (n²⁰/D) | 1.54 | [6] |
| Purity | Typically ≥98% | [1][5] |
Spectroscopic Profile
Spectroscopic data is essential for the unambiguous identification and quality control of (S)-1-(2-Methoxyphenyl)ethanol. Key identifiers include:
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¹H NMR: Spectra are available for the racemic compound 1-(2-Methoxyphenyl)ethanol, which provides the foundational chemical shifts for proton environments.[7]
-
¹³C NMR: The carbon spectrum provides detailed information on the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): Provides the exact mass and fragmentation pattern, confirming the molecular weight and structure.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the O-H stretch of the alcohol and C-O stretches of the ether and alcohol.
These spectral data are available through various public and commercial databases such as SpectraBase.[4]
Synthesis and Manufacturing: The Pursuit of Enantiopurity
The industrial and laboratory-scale synthesis of (S)-1-(2-Methoxyphenyl)ethanol is dominated by methods that can reliably control the stereochemistry at the secondary alcohol. The most prevalent and efficient strategy is the asymmetric reduction of the prochiral precursor, 2'-methoxyacetophenone.[8][9]
Asymmetric Reduction of 2'-Methoxyacetophenone
This approach is highly attractive due to the exceptional chemo-, regio-, and stereoselectivity offered by modern catalytic systems.[3] The choice of catalyst is the determining factor for the yield and enantiomeric excess of the final product.
Causality in Method Selection:
-
Biocatalysis: The use of alcohol dehydrogenases (ADHs) from microorganisms like Saccharomyces species or engineered enzymes offers an environmentally friendly pathway.[2][10] These whole-cell or isolated enzyme systems operate under mild conditions (ambient temperature and pressure, neutral pH) and can achieve very high enantioselectivity. The regeneration of necessary cofactors is handled internally in whole-cell systems, making them cost-effective.[2]
-
Chemo-catalysis: Transition-metal catalysts (e.g., Ruthenium, Rhodium) complexed with chiral ligands are also widely used. These systems are highly efficient and can be tuned by modifying the ligand structure to optimize for specific substrates. They often require more stringent reaction conditions (e.g., inert atmosphere, anhydrous solvents) compared to biocatalytic methods.
The logical flow from the readily available starting material to the high-value chiral product is a cornerstone of modern asymmetric synthesis.
Caption: Workflow for the asymmetric synthesis of (S)-1-(2-Methoxyphenyl)ethanol.
Applications in Drug Development and Fine Chemicals
The value of (S)-1-(2-Methoxyphenyl)ethanol lies in its role as a chiral building block. The stereocenter it contains is often incorporated into the final structure of a larger, more complex molecule, imparting the necessary chirality for biological activity.
Key Application Areas:
-
Pharmaceutical Intermediates: Enantiopure secondary alcohols are pivotal precursors for a wide range of APIs.[2][3] While specific drug syntheses using this exact molecule may be proprietary, its structural motif is common in compounds designed to interact with biological receptors, which are themselves chiral.
-
Chiral Ligands: The alcohol functionality can be further modified, allowing the molecule to serve as a backbone for the synthesis of novel chiral ligands used in asymmetric catalysis.
-
Advanced Organic Synthesis: It serves as a versatile starting material for introducing a specific stereocenter into a target molecule, which is a common challenge in the synthesis of natural products and their analogues.
Caption: Logical relationship of (S)-1-(2-Methoxyphenyl)ethanol in complex synthesis.
Experimental Protocol: Biocatalytic Asymmetric Reduction
This protocol describes a representative lab-scale synthesis via whole-cell biocatalysis, a method valued for its operational simplicity and green chemistry principles. This protocol is a generalized procedure based on established methodologies for ketone reduction using yeast.[2]
Objective: To synthesize (S)-1-(2-Methoxyphenyl)ethanol from 2'-methoxyacetophenone with high enantiomeric excess.
Materials:
-
2'-Methoxyacetophenone (Substrate)
-
Saccharomyces cerevisiae (Baker's Yeast)
-
D-Glucose (Energy Source)
-
Deionized Water
-
Ethyl Acetate (Extraction Solvent)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (Drying Agent)
-
Erlenmeyer Flasks
-
Magnetic Stirrer and Stir Bar
-
Separatory Funnel
-
Rotary Evaporator
-
Equipment for TLC, GC, or Chiral HPLC analysis
Step-by-Step Methodology:
-
Culture Preparation: In a 500 mL Erlenmeyer flask, dissolve 20 g of D-glucose in 200 mL of warm deionized water. Add 10 g of active dry baker's yeast. Cover the flask and allow the culture to activate for 30 minutes at ~30°C with gentle stirring.
-
Substrate Addition: Dissolve 1.0 g of 2'-methoxyacetophenone in a minimal amount of ethanol (~2-3 mL) to ensure dispersion and add it dropwise to the yeast culture.
-
Biotransformation: Seal the flask with a cotton plug or perforated cap to allow CO₂ to escape. Place the flask on a magnetic stirrer and maintain a constant temperature of ~30°C. Let the reaction proceed for 48-72 hours. Monitor the reaction progress by taking small aliquots, extracting with ethyl acetate, and analyzing by TLC or GC.
-
Workup & Extraction: After the reaction is complete (as determined by the consumption of starting material), add diatomaceous earth (~15 g) to the flask and filter the mixture through a Büchner funnel to remove the yeast cells.
-
Transfer the filtrate to a separatory funnel. Extract the aqueous phase three times with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
Purification and Analysis: The resulting crude oil can be purified by flash column chromatography on silica gel if necessary. The final product, (S)-1-(2-Methoxyphenyl)ethanol, should be a colorless oil.
-
Validation: Confirm the identity of the product using NMR and MS. Determine the enantiomeric excess (e.e.) of the product using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Safety and Handling
(S)-1-(2-Methoxyphenyl)ethanol should be handled according to standard laboratory safety procedures.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
-
Storage: Keep in a dark, cool, and dry place in a tightly sealed container.[6]
Always consult the material safety data sheet (MSDS) from the supplier before handling this chemical.
Conclusion
(S)-1-(2-Methoxyphenyl)ethanol stands as a testament to the importance of stereochemistry in modern chemistry. Its well-defined properties, coupled with robust and efficient synthetic routes—particularly through asymmetric catalysis—solidify its position as a valuable intermediate for researchers in drug discovery and fine chemical synthesis. The continued development of greener and more efficient catalytic systems will further enhance its accessibility and application in creating the next generation of complex, high-value molecules.
References
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PubChem. (1S)-1-(2-methoxyphenyl)ethan-1-ol. National Center for Biotechnology Information. [Link]
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Al-Zoubi, M. et al. (2023). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. PMC - NIH. [Link]
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PubChem. (+-)-1-(3-Methoxyphenyl)ethanol. National Center for Biotechnology Information. [Link]
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ResearchGate. (2019). Efficient Biocatalytic Synthesis of (S)-1-(4-methoxyphenyl) Ethanol by Saccharomyces uvarum as a Whole-cell Biocatalyst. [Link]
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Chemical Synthesis Database. 2-(4-methoxyphenyl)ethanol. [Link]
-
SpectraBase. (S)-1-(4-Methoxyphenyl)ethanol - Optional[13C NMR] - Chemical Shifts. [Link]
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Human Metabolome Database. Showing metabocard for 2'-Methoxyacetophenone (HMDB0032569). [Link]
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PMC - NIH. Application of Biobased Solvents in Asymmetric Catalysis. [Link]
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MDPI. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. [Link]
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Royal Society of Chemistry. Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system. [Link]
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Pharmaffiliates. 2'-Methoxyacetophenone | CAS No : 579-74-8. [Link]
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